1-(4-tert-butylphenyl)imidazolidin-2-one chemical structure and properties
1-(4-tert-butylphenyl)imidazolidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-(4-tert-butylphenyl)imidazolidin-2-one: Structure, Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)imidazolidin-2-one, a heterocyclic compound featuring the imidazolidin-2-one scaffold. This core structure is a key component in numerous pharmacologically active molecules. This document details the molecule's chemical structure, physicochemical properties, a plausible synthetic route, and standard analytical characterization techniques. The discussion is tailored for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental design and highlighting the potential of this compound based on the established bioactivity of the imidazolidin-2-one class.
Introduction to the Imidazolidin-2-one Scaffold
The imidazolidin-2-one ring system, a cyclic urea derivative, is a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities (as both donor and acceptor), and synthetic accessibility make it an attractive framework for designing molecules that interact with biological targets. This moiety is integral to a variety of FDA-approved drugs, demonstrating its therapeutic importance across different disease areas[1]. Compounds incorporating this scaffold have been developed as anticancer agents, G-protein-coupled receptor (GPCR) antagonists, and potent antibacterial agents[1][2].
The subject of this guide, 1-(4-tert-butylphenyl)imidazolidin-2-one, combines this valuable heterocyclic core with a 4-tert-butylphenyl substituent. The bulky, lipophilic tert-butyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability or modulating receptor binding affinity.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(4-tert-butylphenyl)imidazolidin-2-one consists of a five-membered imidazolidin-2-one ring where one of the nitrogen atoms is substituted with a 4-tert-butylphenyl group.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-tert-butylphenyl)imidazolidin-2-one | - |
| CAS Number | 1092346-57-0 | [3] |
| Molecular Formula | C₁₃H₁₈N₂O | [3] |
| Molecular Weight | 218.30 g/mol | [3] |
| SMILES | O=C1NCCN1C2=CC=C(C(C)(C)C)C=C2 | [3] |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| logP (Predicted) | 2.5 - 3.0 | - |
Synthesis and Purification
While multiple strategies exist for forming the imidazolidin-2-one ring, a highly regioselective and reliable method involves the intramolecular cyclization of an N-substituted urea derivative[1]. This approach is advantageous due to the accessibility of starting materials and the typically clean reaction profiles.
Rationale for Synthetic Strategy
The proposed synthesis begins with commercially available 4-tert-butylaniline. A two-step sequence involving the introduction of a 2-aminoethyl group followed by cyclization with a carbonylating agent provides a direct and efficient route to the target molecule. This method offers precise control over the substitution pattern, ensuring the 4-tert-butylphenyl group is placed exclusively on one nitrogen atom.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Proposed synthetic workflow for 1-(4-tert-butylphenyl)imidazolidin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-tert-butylphenyl)ethane-1,2-diamine
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To a solution of 4-tert-butylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable solvent like acetonitrile, add 2-chloroethanamine hydrochloride (1.2 eq) portion-wise.
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Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Perform an aqueous workup by adding water and extracting the product with a solvent such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one
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Dissolve the crude N-(4-tert-butylphenyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.2 eq) in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor via TLC.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Step 3: Purification
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-(4-tert-butylphenyl)imidazolidin-2-one.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the final structure.
Overview of Characterization Workflow
Caption: Standard analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| tert-Butyl (-C(CH₃)₃) | ~1.3 ppm (s, 9H) | ~31.5 ppm | Singlet due to chemical equivalence; characteristic aliphatic region. |
| tert-Butyl (quaternary C) | - | ~34.5 ppm | Quaternary carbon, no attached protons. |
| Imidazolidinone (-CH₂-N-) | ~3.4 ppm (t, 2H) | ~40.0 ppm | Methylene adjacent to the non-acylated nitrogen. |
| Imidazolidinone (-CH₂-N-Ar) | ~3.8 ppm (t, 2H) | ~48.0 ppm | Methylene adjacent to the acylated, phenyl-substituted nitrogen; deshielded. |
| Aromatic (C-H ortho to N) | ~7.3 ppm (d, 2H) | ~120.0 ppm | Aromatic protons adjacent to the nitrogen substituent. |
| Aromatic (C-H meta to N) | ~7.4 ppm (d, 2H) | ~126.0 ppm | Aromatic protons adjacent to the tert-butyl group. |
| Aromatic (C-N) | - | ~138.0 ppm | Ipso-carbon attached to the ring nitrogen. |
| Aromatic (C-tBu) | - | ~147.0 ppm | Ipso-carbon attached to the tert-butyl group. |
| Carbonyl (C=O) | - | ~158.0 ppm | Characteristic chemical shift for a urea/amide carbonyl carbon[4]. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3250-3350 | N-H Stretch | Secondary Amine (in ring) | |
| ~3050-3080 | C-H Stretch | Aromatic | [5] |
| ~2850-2960 | C-H Stretch | Aliphatic (t-Bu, ring CH₂) | [5] |
| ~1690-1710 (strong) | C=O Stretch | Cyclic Urea (Amide I band) | |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | [5] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the molecule, confirming its elemental composition.
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Expected Molecular Ion: For C₁₃H₁₈N₂O, the primary ion observed would be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₃H₁₉N₂O]⁺: 219.1500
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Key Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group from the tert-butyl substituent to form an [M-15]⁺ ion, or the loss of the entire tert-butyl group to form an [M-57]⁺ ion.
Potential Applications and Future Directions
The specific biological activity of 1-(4-tert-butylphenyl)imidazolidin-2-one is not yet extensively documented in public literature. However, based on the known activities of the parent scaffold, this compound represents a promising candidate for screening in various therapeutic areas.
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Anticancer Activity: Many imidazolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines[1].
-
Antibacterial Agents: The scaffold is known to be effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains[2]. The mechanism often involves the disruption of bacterial membranes.
-
Enzyme Inhibition: Substituted imidazolidinones have been developed as inhibitors for enzymes like fatty acid amide hydrolase (FAAH), which has implications for treating pain and anxiety[6].
The diagram below illustrates a hypothetical mechanism where an imidazolidinone derivative acts as a competitive antagonist at a G-protein-coupled receptor (GPCR), a common target for drugs containing this scaffold.
Caption: Hypothetical GPCR antagonism by an imidazolidinone derivative.
Future research should focus on synthesizing 1-(4-tert-butylphenyl)imidazolidin-2-one and screening it in a battery of biological assays to determine its activity profile. Structure-activity relationship (SAR) studies could then be initiated by modifying both the phenyl and imidazolidinone rings to optimize potency and selectivity.
Conclusion
1-(4-tert-butylphenyl)imidazolidin-2-one is a structurally interesting molecule that leverages the medicinally significant imidazolidin-2-one scaffold. This guide has outlined its fundamental chemical properties, provided a robust and logical protocol for its synthesis, and detailed the analytical methods required for its unambiguous characterization. Based on the established biological relevance of its core structure, this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.
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HETEROCYCLES, Vol. 60, No. 1, 2003. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]
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European Journal of Modern Medicine and Practice. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Millersville University. INFRARED SPECTROSCOPY (IR). [Link]
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